![molecular formula C15H10F2N2 B3810820 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole](/img/structure/B3810820.png)
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole
Overview
Description
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole, also known as DFP, is a chemical compound that has been widely used in scientific research for its unique properties. DFP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain. In
Mechanism of Action
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole inhibits COX-2 by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. However, the long-term effects of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole on the body are not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments. Additionally, the long-term effects of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole on the body are not well understood, which limits its use in preclinical studies.
Future Directions
There are several future directions for research on 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole. One area of interest is the development of more stable and soluble analogs of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole that can be used in a wider range of experiments. Another area of interest is the exploration of the long-term effects of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole on the body, which could have implications for its use in preclinical studies. Additionally, the role of COX-2 in cancer and other diseases is still not fully understood, and more research is needed to explore the potential therapeutic applications of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole in these areas.
Scientific Research Applications
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has been extensively used as a research tool in the study of COX-2 inhibition. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins, which contribute to pain and inflammation. 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has been shown to be a selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain.
properties
IUPAC Name |
5-[3-(3,4-difluorophenyl)phenyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-13-5-4-11(9-14(13)17)10-2-1-3-12(8-10)15-6-7-18-19-15/h1-9H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKGYBWOSPWFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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